

# Quantifying D-Glucose-<sup>18</sup>O Enrichment in Plasma Samples: An Application Note and Protocol

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Compound of Interest		
Compound Name:	D-Glucose-180	
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### Introduction

The use of stable isotopes as tracers in metabolic research provides a powerful tool for elucidating the dynamics of biochemical pathways in vivo. D-Glucose labeled with the stable isotope oxygen-18 (D-Glucose-18O) is a valuable tracer for investigating glucose metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] Its use allows for the quantitative assessment of glucose fluxes and the contribution of various metabolic routes to glucose production and utilization. This application note provides detailed protocols for the quantification of D-Glucose-18O enrichment in plasma samples using gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique for this purpose. The methodologies outlined are intended for researchers, scientists, and professionals in drug development engaged in metabolic studies.

# **Principle**

The quantification of D-Glucose-18O enrichment in plasma relies on the principles of isotope dilution mass spectrometry. A known amount of isotopically labeled glucose (the tracer) is introduced into the biological system. After a period of equilibration, a plasma sample is collected. The glucose from the plasma, which is a mixture of the endogenous (unlabeled) and the tracer (labeled) glucose, is then extracted, derivatized to enhance its volatility, and analyzed



by GC-MS.[2] The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection of the derivatized forms of unlabeled glucose and D-Glucose-18O. The ratio of the labeled to unlabeled glucose provides a measure of the tracer enrichment in the plasma pool.

# **Application in Metabolic Research**

The measurement of D-Glucose-<sup>18</sup>O enrichment in plasma is instrumental in several areas of metabolic research and drug development:

- Gluconeogenesis and Glycogenolysis: By administering <sup>18</sup>O-labeled water (H<sub>2</sub><sup>18</sup>O), the incorporation of <sup>18</sup>O into newly synthesized glucose can be measured, providing a direct assessment of the rate of gluconeogenesis.[3][4] The rate of glycogenolysis can then be calculated by subtracting the rate of gluconeogenesis from the total rate of glucose appearance.[3]
- Glucose Turnover: The rate of appearance (Ra) and disappearance (Rd) of glucose in the plasma can be determined by infusing D-Glucose-18O at a constant rate and measuring its dilution by endogenous glucose.
- Drug Efficacy Studies: The effect of therapeutic agents on glucose metabolism can be quantitatively assessed by measuring changes in glucose fluxes in response to the drug treatment.
- Disease Pathophysiology: Understanding alterations in glucose metabolism in diseases such as diabetes, obesity, and cancer can be facilitated by tracing the fate of D-Glucose-18O.[2]

# Experimental Protocols Plasma Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The main goal is to remove proteins and other interfering substances from the plasma before analysis.

#### Materials:

Plasma samples collected in EDTA or heparin tubes



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- 0.3 N Barium hydroxide
- 0.3 N Zinc sulfate
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

#### Protocol:

- Deproteinization (Methanol/Acetonitrile Precipitation):
  - $\circ$  To 100  $\mu L$  of plasma in a microcentrifuge tube, add 400  $\mu L$  of ice-cold methanol or acetonitrile.
  - Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
  - Incubate the samples on ice for 20 minutes.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a new microcentrifuge tube.
- Deproteinization (Barium Hydroxide/Zinc Sulfate Precipitation):
  - $\circ$  To 200  $\mu$ L of plasma in a glass test tube, add internal standards if necessary.
  - Add 300 μL of 0.3 N barium hydroxide and vortex.
  - Add 300 μL of 0.3 N zinc sulfate and vortex thoroughly.[5]
  - Centrifuge at 2,000 x g for 10 minutes.



- Collect the supernatant for derivatization.[5]
- Drying:
  - Dry the supernatant completely under a stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.

# **Derivatization for GC-MS Analysis**

Glucose is a non-volatile sugar and requires chemical derivatization to increase its volatility for GC-MS analysis.[2] The methoxime-trimethylsilyl (MO-TMS) derivatization is a common and robust method.

#### Materials:

- Dried plasma extract
- Pyridine
- · Methoxyamine hydrochloride
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
- Heating block or oven

#### Protocol:

- Methoximation:
  - $\circ~$  To the dried sample extract, add 50  $\mu L$  of methoxyamine hydrochloride in pyridine (20 mg/mL).
  - Vortex to dissolve the residue.
  - Incubate at 60°C for 30 minutes.
- Silylation:
  - $\circ$  To the methoximated sample, add 80  $\mu L$  of MSTFA with 1% TMCS.



- Vortex the mixture.
- Incubate at 60°C for 30 minutes to complete the silylation reaction.
- The sample is now ready for GC-MS analysis.

# **GC-MS Analysis**

The derivatized glucose is analyzed by GC-MS to separate and detect the different isotopic forms.

#### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

**GC-MS Parameters:** 



Parameter	Setting	
GC Inlet		
Injection Volume	- 1 μL	
Inlet Temperature	250°C	
Split Ratio	10:1 to 20:1	
Carrier Gas	Helium	
Flow Rate	1 mL/min	
Oven Program		
Initial Temperature	150°C, hold for 1 min	
Ramp 1	10°C/min to 250°C	
Ramp 2	20°C/min to 300°C, hold for 5 min	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ion Source Temp.	230°C	
Quadrupole Temp.	150°C	
Acquisition Mode	Selected Ion Monitoring (SIM)	

Selected Ion Monitoring (SIM) for MO-TMS Glucose:

For the MO-TMS derivative of glucose, characteristic fragment ions are monitored. The specific m/z values will depend on the position of the <sup>18</sup>O label in the glucose molecule. For a generally labeled D-Glucose-<sup>18</sup>O, one would monitor the following ions:

- Unlabeled Glucose (16O): m/z 319 (representing a major fragment of the derivatized glucose)
- 18O-labeled Glucose: m/z 321 (representing the same fragment with one 18O atom)

The ratio of the peak areas of m/z 321 to m/z 319 is used to calculate the isotopic enrichment.



## **Data Presentation**

The quantitative data for D-Glucose-<sup>18</sup>O enrichment should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or groups.

Table 1: Example of D-Glucose-18O Enrichment Data in Plasma

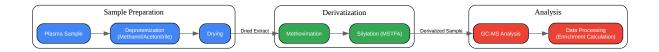
Sample ID	Treatment Group	Time Point (min)	Peak Area (m/z 319)	Peak Area (m/z 321)	Enrichment (%)
P01-A	Control	0	1.50E+07	7.50E+04	0.50
P01-B	Control	60	1.45E+07	1.16E+06	8.00
P02-A	Drug X	0	1.52E+07	7.60E+04	0.50
P02-B	Drug X	60	1.48E+07	1.48E+06	10.00

Enrichment (%) is calculated as: [Peak Area (m/z 321) / (Peak Area (m/z 319) + Peak Area (m/z 321))] x 100

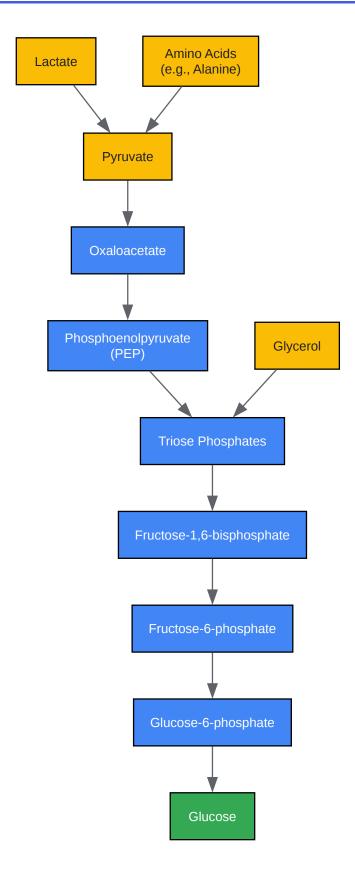
# Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of D-Glucose-18O enrichment in plasma samples.









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